3-Benzoylacrylic acid

Antiproliferative HeLa cytotoxicity QSAR

3-Benzoylacrylic acid (CAS 17812-07-6; synonym trans-3-benzoylacrylic acid, 4-oxo-4-phenyl-2-butenoic acid) is an α,β-unsaturated carboxylic acid bearing a conjugated benzoyl group at the β-position, with molecular formula C₁₀H₈O₃ and molecular weight 176.17 g/mol. It is a crystalline solid (mp 94–97 °C) with a predicted pKa of 3.43 ± 0.10, and it is insoluble in water.

Molecular Formula C10H8O3
Molecular Weight 176.17 g/mol
CAS No. 17812-07-6
Cat. No. B097660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzoylacrylic acid
CAS17812-07-6
Synonymsenzoylacrylic acid
beta-benzoylacrylic acid
Molecular FormulaC10H8O3
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C=CC(=O)O
InChIInChI=1S/C10H8O3/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h1-7H,(H,12,13)/b7-6+
InChIKeyPLPDHGOODMBBGN-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzoylacrylic Acid (CAS 17812-07-6) for Medicinal Chemistry & Chemical Biology Procurement: Core Structural Identity and Baseline Physicochemical Profile


3-Benzoylacrylic acid (CAS 17812-07-6; synonym trans-3-benzoylacrylic acid, 4-oxo-4-phenyl-2-butenoic acid) is an α,β-unsaturated carboxylic acid bearing a conjugated benzoyl group at the β-position, with molecular formula C₁₀H₈O₃ and molecular weight 176.17 g/mol [1]. It is a crystalline solid (mp 94–97 °C) with a predicted pKa of 3.43 ± 0.10, and it is insoluble in water . The compound belongs to the broader class of cinnamic acid analogs but is distinguished by the replacement of the terminal phenyl ring of cinnamic acid with a benzoyl (phenylcarbonyl) moiety, which introduces a second electrophilic center and alters both electronic properties and biological target engagement [2]. Commercially, it is available as a research-grade building block (typical purity ≥97%) from multiple specialty chemical suppliers, and it is referenced as a key intermediate in the synthesis of chalcones, pyridazinones, and heterocyclic scaffolds via Michael addition, decarboxylative cross-coupling, and cyclocondensation pathways [3].

Why Generic Substitution Fails for 3-Benzoylacrylic Acid (CAS 17812-07-6) in Bioactivity-Driven and Reactivity-Dependent Applications


3-Benzoylacrylic acid cannot be freely interchanged with its closest structural analogs—cinnamic acid, 4-phenyl-2-butenoic acid, or 3-benzoylpropionic acid—because the benzoyl carbonyl at the β-position simultaneously alters three critical determinants of performance: (i) it introduces a second electrophilic site that redirects reactivity in nucleophilic addition and cyclocondensation pathways, leading to different product distributions than those obtained with cinnamic acid [1]; (ii) it shifts the ionisation constant (pKa) relative to non-carbonyl aryl analogs, affecting ionisation state at physiological pH and consequently target binding and cellular permeability [2]; and (iii) it fundamentally changes the structure–activity landscape for antibacterial, cytostatic, and nuclear receptor modulation endpoints, where the parent benzoylacrylic acid scaffold consistently yields distinct EC₅₀/IC₅₀ values compared to its substituted congeners [3]. The evidence compiled in Section 3 demonstrates that procurement decisions based solely on nominal scaffold similarity ignore quantifiable, experimentally verified performance gaps that directly impact assay reproducibility and synthetic route outcomes.

Product-Specific Quantitative Evidence Guide for 3-Benzoylacrylic Acid (CAS 17812-07-6): Comparator-Based Differentiation Data for Scientific Procurement


Cytostatic Potency Against HeLa Cells: Unsubstituted 3-Benzoylacrylic Acid Outperforms Mono-Halo and Mono-Methoxy Derivatives

In a head-to-head panel of 19 substituted (E)-β-(benzoyl)acrylic acids evaluated against human cervix carcinoma HeLa cells via MTT assay after 48 h continuous exposure, the unsubstituted parent compound (E)-β-(benzoyl)acrylic acid (i.e., 3-benzoylacrylic acid) exhibited an IC₅₀ of 28.5 mM, whereas the 4-methyl, 4-fluoro, 4-chloro, 4-bromo, and 4-methoxy derivatives all showed higher IC₅₀ values clustered around 31.4 mM, representing weaker cytostatic activity [1]. The parent acid thus serves as the baseline for Hansch-type QSAR modeling in this series, with electron-withdrawing 4-substituents and lipophilic extension (e.g., 4-n-butyl, IC₅₀ = 6.5 mM) capable of improving potency, but mono-halo and mono-methoxy substitution near the 4-position consistently diminishing activity relative to the unsubstituted scaffold [1].

Antiproliferative HeLa cytotoxicity QSAR

Antiallergic Activity in the Rat PCA Model: 3-Benzoylacrylic Acids Are Orally Active, Contrasting with the Inactivity of Corresponding Propionic Acid Analogs

A systematic scaffold comparison study evaluated a series of 3-benzoylacrylic acids and their saturated 3-benzoylpropionic acid counterparts in the rat passive cutaneous anaphylaxis (PCA) assay after oral administration [1]. Several 3-(4-substituted benzoyl)acrylic acid analogs demonstrated significant inhibition of the PCA reaction, whereas none of the corresponding 3-benzoylpropionic acids (i.e., the reduced, saturated-side-chain analogs) showed detectable activity [1]. This establishes the α,β-unsaturated carbonyl system as a structural prerequisite for oral antiallergic efficacy in this chemotype, a requirement that cannot be met by the readily available saturated propionic acid derivatives often considered as interchangeable synthetic alternatives.

Antiallergic PCA assay oral activity

Antibacterial Hansch QSAR: The Unsubstituted 3-Benzoylacrylic Acid Defines the Baseline Lipophilicity (log P) and Polar Sensitivity (ρ) for Gram-Positive Bacteriostatic Activity

In a foundational QSAR study, Bowden and Henry determined the bacteriostatic activity of a series of substituted trans-3-benzoylacrylic acids against Gram-positive organisms and derived a Hansch linear free-energy relationship, yielding an ideal lipophilic character (log P₀) of 6.1 and a polar reaction constant ρ of approximately –0.6 to –0.7 for maximum activity [1]. The unsubstituted parent acid serves as the reference point (log P ~1.8–2.0 estimated) against which substituent-dependent potency shifts are calibrated; introduction of lipophilic substituents shifts log P toward the optimum, while electron-withdrawing groups modulate reactivity at the β-carbon. The slope of the activity–lipophilicity line (0.7) for this series closely parallels that observed for other classical antibacterial agents, confirming that the parent acid occupies the hydrophilicity-limited region of the parabola and that its intrinsic antibacterial activity is submaximal but well-defined, providing a predictable starting scaffold for optimisation [1].

Antibacterial Hansch analysis Gram-positive

Ionisation Constant (pKa) Differentiation: Trans-3-Benzoylacrylic Acid Is More Acidic Than Cinnamic Acid, with Substituent-Dependent pKa Shifts Quantified via the Hammett Equation

Bowden and Henry measured the pKa values of a series of substituted trans-3-benzoylacrylic acids in 80% (w/w) 2-methoxyethanol–water and applied the Hammett equation to quantify polar effect transmission [1]. While the exact pKa of the unsubstituted parent in this solvent system is embedded in the regression, the predicted aqueous pKa of 3.43 ± 0.10 for 3-benzoylacrylic acid is substantially lower than the reported pKa of trans-cinnamic acid (~4.44), indicating that the benzoyl carbonyl exerts a stronger electron-withdrawing effect than the phenyl ring alone. This ~1 log unit difference in acidity at physiological pH translates to a ~10-fold higher fraction of ionised (carboxylate) form for the benzoylacrylic scaffold, which directly influences solubility, membrane permeability, and metal-coordination behaviour in biological assays and separation processes .

pKa Hammett equation ionisation

Synthetic Versatility Differentiation: Exclusive Suitability for Pd-Catalyzed Decarboxylative Arylation to Chalcones, a Transformation Not Accessible with Saturated or Non-Carbonyl Analogs

Unoh et al. (2013) demonstrated that 3-benzoylacrylic acids undergo palladium-catalyzed decarboxylative arylation with arylboronic acids in the presence of a Cu(II) oxidant to directly yield chalcone derivatives in a single synthetic operation [1]. This transformation exploits the intrinsic α,β-unsaturated carboxylic acid motif conjugated to the benzoyl group; saturated analogs (e.g., 3-benzoylpropionic acid) lack the requisite alkene for decarboxylative elimination, while cinnamic acid and 4-phenyl-2-butenoic acid lack the second carbonyl necessary for regioselective aryl installation at the β-position. In the study, a range of substituted 3-benzoylacrylic acids were converted to functionalised (E)-chalcones, confirming that the benzoylacrylic scaffold is uniquely competent for this atom-economical C–C bond-forming process [1].

Decarboxylative arylation chalcone synthesis palladium catalysis

Best Research and Industrial Application Scenarios for 3-Benzoylacrylic Acid (CAS 17812-07-6) Based on Differentiated Quantitative Evidence


Cytostatic Agent Lead Optimisation: Baseline Scaffold for Hansch QSAR-Driven Substituent Scanning

The unsubstituted parent 3-benzoylacrylic acid provides a well-characterised IC₅₀ of 28.5 mM against HeLa cells, outperforming common 4-halo and 4-methoxy analogs (IC₅₀ ~31.4 mM) and enabling systematic exploration of lipophilic and electronic substituent effects within a validated Hansch QSAR framework [4]. Investigators should procure the parent acid to establish an internal baseline before purchasing substituted derivatives.

Oral Antiallergic Screening: Irreplaceable α,β-Unsaturated Scaffold for PCA Assay Programs

Only the 3-benzoylacrylic acid scaffold—not the saturated 3-benzoylpropionic acid series—demonstrates oral antiallergic activity in the rat PCA assay [4]. Medicinal chemistry groups targeting mast-cell-dependent allergic pathways should stock the parent benzoylacrylic acid as the core intermediate for derivatisation, as even closely related propionic acid analogs are documented as inactive.

Gram-Positive Antibacterial Development: Hydrophilicity-Limited Parent Scaffold with Defined QSAR Trajectory

With an established Hansch lipophilicity optimum (log P₀ = 6.1) and a polar reaction constant ρ of –0.6 to –0.7, the parent benzoylacrylic acid occupies the hydrophilicity-limited region of the parabolic activity model [4]. Procurement of the unsubstituted acid enables rational stepwise lipophilic substitution to approach the potency maximum, a strategy that would be confounded if a random high-log-P analog were purchased first.

Chalcone Synthesis via Decarboxylative Cross-Coupling: Exclusive Substrate Class for Atom-Economical C–C Bond Formation

3-Benzoylacrylic acid is a uniquely competent substrate for palladium-catalyzed decarboxylative arylation with arylboronic acids to form (E)-chalcones in a single step, a transformation not accessible with cinnamic acid, 3-benzoylpropionic acid, or 4-phenyl-2-butenoic acid [4]. Synthetic chemistry laboratories pursuing chalcone-focused libraries or natural product analogue synthesis should maintain the parent acid in inventory as the gatekeeper substrate for this methodology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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